molecular formula C21H20N4O5S B2881409 ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate CAS No. 1022857-51-7

ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate

Cat. No.: B2881409
CAS No.: 1022857-51-7
M. Wt: 440.47
InChI Key: SHOBZTAHZZVPAG-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound featuring a furan ring, an imidazoquinazoline core, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan-2-ylmethyl Carbamate: This step involves the reaction of furan-2-ylmethanol with an isocyanate to form the carbamate.

    Construction of the Imidazoquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and a suitable aldehyde or ketone.

    Attachment of the Sulfanyl Acetate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups within the imidazoquinazoline core can be reduced to alcohols.

    Substitution: The sulfanyl acetate group can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl groups could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The imidazoquinazoline core is known for its biological activity, and modifications of this structure can lead to the development of new therapeutic agents

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The imidazoquinazoline core can interact with enzymes and receptors, modulating their activity. The furan ring and sulfanyl acetate group can also participate in binding interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(furan-2-yl)acetate: A simpler compound with a furan ring and an acetate group.

    2-Aminoquinazoline: A compound with a quinazoline core, similar to the imidazoquinazoline structure.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with an imidazo core.

Uniqueness

Ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is unique due to its combination of a furan ring, an imidazoquinazoline core, and a sulfanyl acetate group. This combination of functional groups provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Furan ring : Known for its reactivity and biological activity.
  • Imidazoquinazoline moiety : Associated with various pharmacological effects.
  • Sulfanyl group : May enhance the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of imidazoquinazoline, including those similar to this compound, exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of approximately 50 µM against various cancer cell lines, indicating moderate potency in inhibiting cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes:

  • α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. Compounds in the same class have shown IC50 values ranging from 50 to 268 µM, suggesting potential use in glycemic control .
  • SARS-CoV-2 Main Protease Inhibition : In related research, compounds derived from furan derivatives have demonstrated inhibitory effects on the SARS-CoV-2 main protease with IC50 values as low as 1.55 µM. This suggests that this compound could potentially be explored as a therapeutic agent against COVID-19 .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that certain derivatives exhibit low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells, which suggests a favorable safety margin for further development .

The biological activity of this compound likely involves:

  • Binding Interactions : Molecular docking studies reveal that the compound may bind effectively to target enzymes through hydrogen bonding and hydrophobic interactions.
  • Structure–Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can guide future synthetic efforts to enhance efficacy and reduce toxicity.

Study on Antitumor Activity

In one study, a series of imidazoquinazoline derivatives were synthesized and tested against several cancer cell lines. The results indicated that modifications to the furan moiety influenced the antitumor activity significantly. The most active compounds exhibited an IC50 below 50 µM against breast cancer cells, demonstrating the potential of this chemical scaffold in oncology .

Study on SARS-CoV-2 Inhibition

A recent investigation focused on furan-based compounds as inhibitors of SARS-CoV-2 main protease. The study highlighted that specific substitutions on the furan ring enhanced binding affinity and inhibitory potency. The best-performing compound exhibited an IC50 value of 1.55 µM, supporting further exploration into this class of compounds for antiviral therapies .

Properties

IUPAC Name

ethyl 2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-2-29-18(27)12-31-21-24-15-8-4-3-7-14(15)19-23-16(20(28)25(19)21)10-17(26)22-11-13-6-5-9-30-13/h3-9,16H,2,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOBZTAHZZVPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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